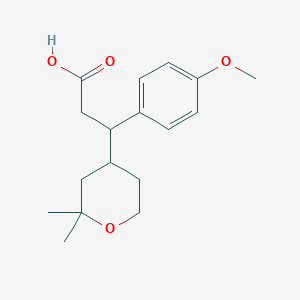![molecular formula C24H20N4O5 B11589965 N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11589965.png)
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, a nitrobenzoyl group, and a methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone, such as 1,2-diketone.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using a nitrobenzoyl chloride derivative.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts acylation reaction using a methylphenyl acyl chloride derivative.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinoxaline N-oxide derivatives.
Reduction: Formation of amine derivatives by reducing the nitro group.
Substitution: Formation of substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparación Con Compuestos Similares
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can be compared with similar compounds, such as:
N-(3-methylphenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide: Differing by the position of the nitro group on the benzoyl ring.
N-(4-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide: Differing by the position of the methyl group on the phenyl ring.
Propiedades
Fórmula molecular |
C24H20N4O5 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-6-4-8-17(12-15)25-22(29)14-21-23(30)26-19-10-2-3-11-20(19)27(21)24(31)16-7-5-9-18(13-16)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30) |
Clave InChI |
DORLCGWMARUPFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-1-(4-methylbenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11589884.png)
![2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11589887.png)

![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589895.png)
![(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589899.png)
![(1Z)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B11589905.png)
![2-methoxyethyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589911.png)
![2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11589917.png)
![N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B11589918.png)

![(2E)-2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11589948.png)
![methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11589957.png)
![2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11589971.png)
![[2-(3-Methylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11589973.png)
